Cardiac Myosin ATPase Inhibitory Potency and Selectivity vs. Skeletal Myosin
Mavacamten inhibits purified bovine cardiac myosin S1 ATPase with an IC50 of 0.3 µM, which is approximately 4.7-fold lower than the IC50 of 1.4 µM reported for aficamten in comparable assays . Mavacamten also demonstrates selectivity for cardiac myosin (IC50 = 0.3 µM) over skeletal myosin (IC50 = 4.7 µM), yielding a selectivity ratio of approximately 15.7-fold . In contrast, aficamten exhibits a selectivity of >40-fold for cardiac over fast skeletal myosin S1, indicating that while aficamten has greater cardiac selectivity, mavacamten's higher absolute potency on cardiac myosin may be advantageous in experimental settings requiring robust inhibition at lower concentrations [1].
| Evidence Dimension | Cardiac myosin ATPase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 µM (purified bovine cardiac myosin S1) |
| Comparator Or Baseline | Aficamten: IC50 = 1.4 µM (purified bovine cardiac myosin S1); Skeletal myosin: Mavacamten IC50 = 4.7 µM, Aficamten selectivity >40-fold |
| Quantified Difference | Mavacamten is 4.7-fold more potent than aficamten on cardiac myosin; Mavacamten cardiac/skeletal selectivity ratio = 15.7-fold, while aficamten selectivity >40-fold |
| Conditions | Purified bovine cardiac myosin S1 ATPase assay; purified skeletal myosin ATPase assay |
Why This Matters
Higher absolute potency on cardiac myosin enables effective inhibition at lower compound concentrations, reducing the total drug load required in in vitro mechanistic studies.
- [1] Hartman, J. J. et al. (2024). Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy. Nature Cardiovascular Research, 3, 1003–1016. View Source
